![molecular formula C17H17NO4 B495146 3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 353514-64-4](/img/structure/B495146.png)
3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Alicyclic Polymers for Photolithography
A study by Okoroanyanwu et al. (1998) discusses the synthesis and characterization of new alicyclic polymers designed for 193 nm photoresist materials. These polymers, which include derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, show promise in the development of advanced photolithography techniques due to their solubility in common organic solvents and varying glass transition temperatures. The synthesis methods include free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques (Okoroanyanwu et al., 1998).
UV-Induced Surface Modification
Griesser et al. (2009) prepared a functional polymer containing photoreactive arylamide groups, derived from Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), which exhibits significant increases in the refractive index upon UV irradiation. This property is leveraged for optical applications such as waveguiding, demonstrating the material's potential in photonic devices (Griesser et al., 2009).
Pyrolysis of Derivatives
Research by Sakaizumi et al. (1997) explores the pyrolysis of bicyclo[2.2.1.]hept-2-ene and its derivatives, analyzing the pyrolysates via mass and microwave spectroscopy. This study provides insights into the thermal decomposition processes of these compounds, which are relevant for understanding the stability and decomposition pathways of similar bicyclic compounds (Sakaizumi et al., 1997).
Palladium-Catalyzed Polymerizations
A study by Mathew et al. (1996) investigates the Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, for the synthesis of cycloaliphatic polyolefins with functional groups. This research highlights the use of these compounds in developing polymers with specific structural and functional properties, applicable in various industrial applications (Mathew et al., 1996).
Propiedades
IUPAC Name |
3-[(3-acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-9(19)10-3-2-4-13(8-10)18-16(20)14-11-5-6-12(7-11)15(14)17(21)22/h2-6,8,11-12,14-15H,7H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGPPJSEUIRJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

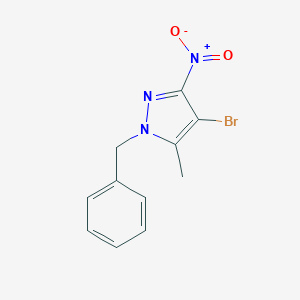
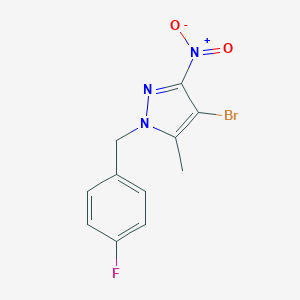
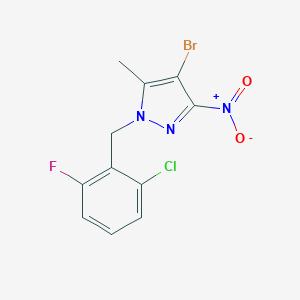
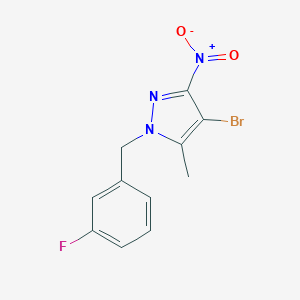
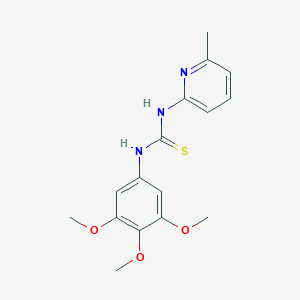
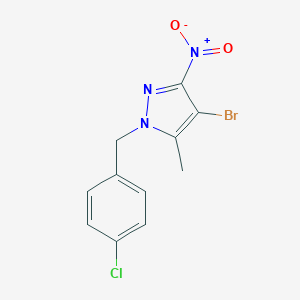
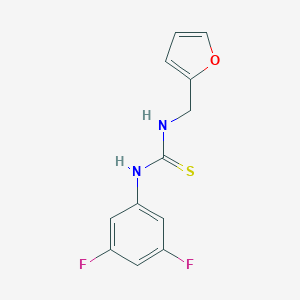

![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)
![2-{2-[(1-naphthylmethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B495078.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-1H-benzoimidazole](/img/structure/B495080.png)
![2-(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B495084.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-(methylthio)-1H-benzimidazole](/img/structure/B495085.png)